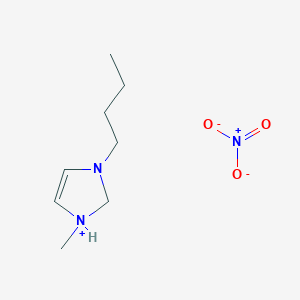
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate is an ionic liquid composed of an imidazolium cation and a nitrate anion. Ionic liquids are salts that are liquid at relatively low temperatures, often below 100°C. These compounds have unique properties such as low volatility, high thermal stability, and high ionic conductivity, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate typically involves the alkylation of imidazole. The process begins with the reaction of imidazole with butyl chloride to form 1-butylimidazole. This intermediate is then methylated using methyl iodide to produce 1-butyl-3-methylimidazolium iodide. Finally, the iodide ion is exchanged with a nitrate ion through a metathesis reaction using silver nitrate or another suitable nitrate source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate anion can act as an oxidizing agent.
Reduction: The imidazolium cation can participate in reduction reactions under specific conditions.
Substitution: The imidazolium cation can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reactions with strong oxidizing agents such as potassium permanganate.
Reduction: Reactions with reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles such as halides or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts.
Aplicaciones Científicas De Investigación
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic conductivity and thermal stability.
Biology: Investigated for its potential use in enzyme stabilization and as a medium for biocatalysis.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications such as batteries and supercapacitors due to its high ionic conductivity and stability.
Mecanismo De Acción
The mechanism of action of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate depends on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, enhancing reaction rates. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and stability. The nitrate anion can participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Uniqueness
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate is unique due to the presence of the nitrate anion, which imparts specific redox properties not found in other imidazolium salts. This makes it particularly useful in applications requiring oxidative or reductive capabilities.
Propiedades
IUPAC Name |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-7H,3-5,8H2,1-2H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQGAFUJUNNIST-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
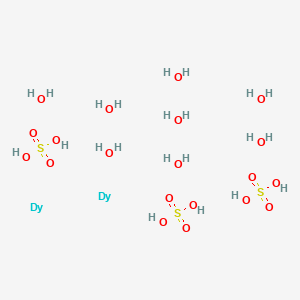



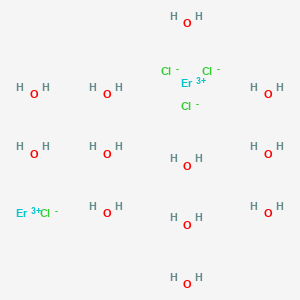
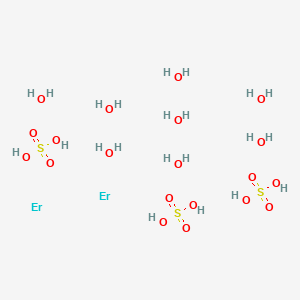
![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)
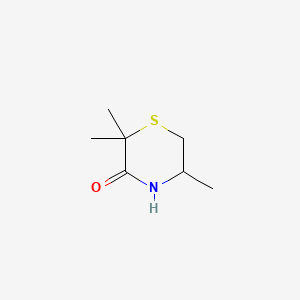
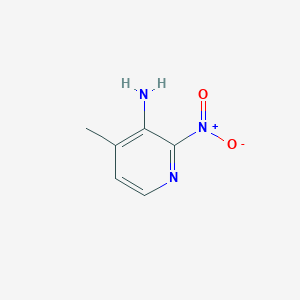
![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
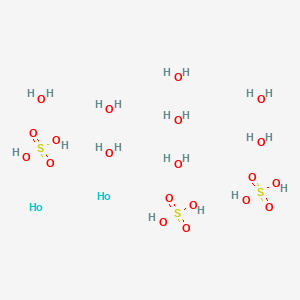
![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)
